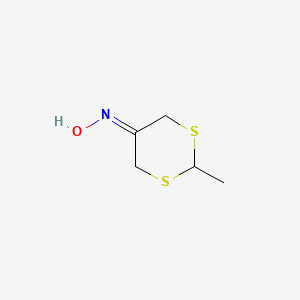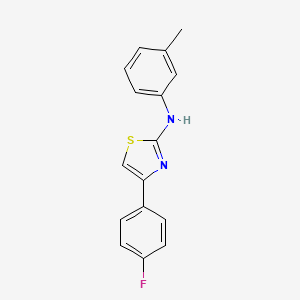
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a pyrimidine ring with phenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4,6-diphenyl-2-pyrimidinamine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: Another benzenesulfonamide derivative with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections and its structural similarity to the compound .
Sulfamerazine: Shares a similar core structure and is used in similar applications.
Uniqueness
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61654-08-8 |
|---|---|
Molekularformel |
C22H18N4O2S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S/c23-18-11-13-19(14-12-18)29(27,28)26-22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2,(H,24,25,26) |
InChI-Schlüssel |
HNURLKUWUBDXMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1658539.png)
![2-(3-fluorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658540.png)
![2-(3-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658541.png)




![N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B1658549.png)


![[2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658553.png)

![2-[[2-(2-fluoroanilino)-2-oxoethyl]disulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B1658555.png)
